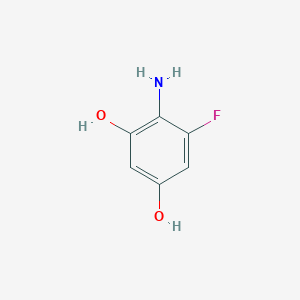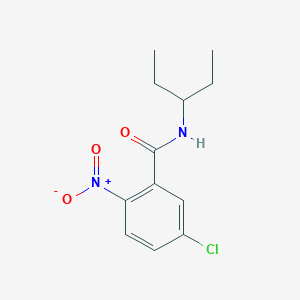
3-Bromo-5,7-dimethoxy-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5,7-dimethoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 and are widely found in nature, including green plants, fungi, and bacteria
准备方法
The synthesis of 3-bromo-5,7-dimethoxy-2H-chromen-2-one involves several steps, typically starting with the bromination of a suitable precursor. One common method involves the bromination of 5,7-dimethoxy-2H-chromen-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to improve yield and reduce production costs.
化学反应分析
3-bromo-5,7-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学研究应用
3-bromo-5,7-dimethoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases like Alzheimer’s.
Industrial Applications: It is used as a derivatization reagent in analytical chemistry for the quantitation of various compounds.
作用机制
The mechanism of action of 3-bromo-5,7-dimethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its effects . The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
3-bromo-5,7-dimethoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
4-bromomethyl-6,7-dimethoxycoumarin: Similar in structure but with different substitution patterns, leading to variations in biological activity and applications.
7-hydroxy-4-methylcoumarin: Known for its use in fluorescence studies and as a precursor for other biologically active compounds.
The uniqueness of 3-bromo-5,7-dimethoxy-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H9BrO4 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC 名称 |
3-bromo-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H9BrO4/c1-14-6-3-9(15-2)7-5-8(12)11(13)16-10(7)4-6/h3-5H,1-2H3 |
InChI 键 |
MRFGVOXDFJYILX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C(C(=O)O2)Br)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


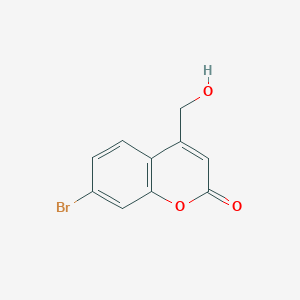
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
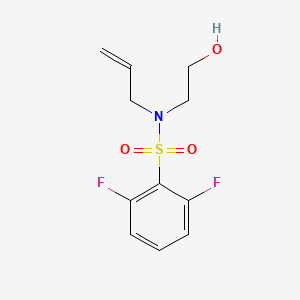
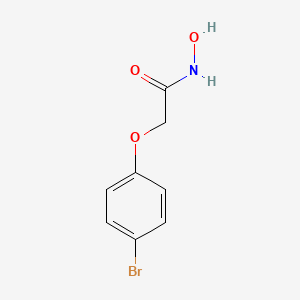

![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

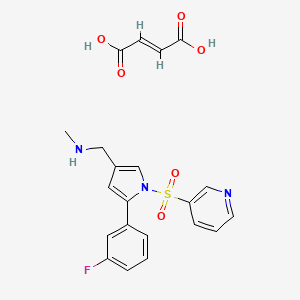
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
